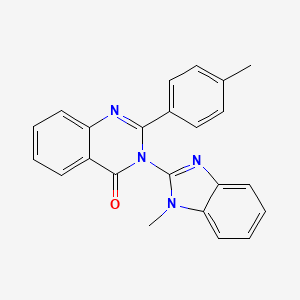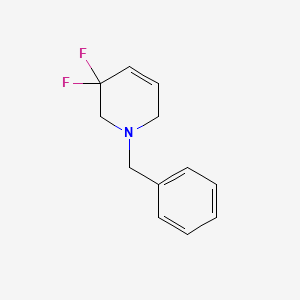
1-Benzyl-3,3-difluoro-2,6-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-difluoro-2,6-dihydropyridine is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two fluorine atoms at the 3rd position of the dihydropyridine ring.
Méthodes De Préparation
The synthesis of 1-Benzyl-3,3-difluoro-2,6-dihydropyridine can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of 1-benzyl-1,2,3,4-tetrahydropyridines. This reaction typically employs fluorinating agents such as xenon difluoride or molecular fluorine in the presence of a suitable solvent like methanol or acetonitrile . The reaction conditions often require controlled temperatures and specific catalysts to ensure regioselectivity and yield optimization.
Industrial production methods for such fluorinated compounds may involve large-scale fluorination processes using environmentally acceptable solvents and reagents, adhering to green chemistry principles . These methods aim to minimize waste and energy consumption while maximizing product yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3,3-difluoro-2,6-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
Applications De Recherche Scientifique
1-Benzyl-3,3-difluoro-2,6-dihydropyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-difluoro-2,6-dihydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-3,3-difluoro-2,6-dihydropyridine can be compared with other similar compounds, such as:
1-Benzyl-3-pyrrolidinol: This compound has a similar benzyl group but lacks the fluorine atoms, resulting in different chemical and biological properties.
3,3-Difluoropyrrolidin-2-one: Another fluorinated heterocycle, but with a different ring structure and functional groups.
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has additional functional groups that confer unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and fluorine groups, which enhance its versatility and potential in various scientific fields.
Propriétés
Formule moléculaire |
C12H13F2N |
|---|---|
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
1-benzyl-3,3-difluoro-2,6-dihydropyridine |
InChI |
InChI=1S/C12H13F2N/c13-12(14)7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-7H,8-10H2 |
Clé InChI |
HUXVFYZFFXNGNO-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(CN1CC2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12452863.png)
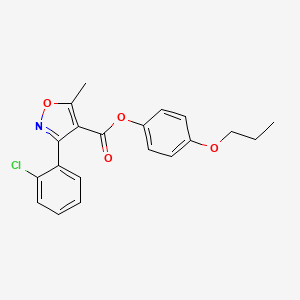
![1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12452873.png)
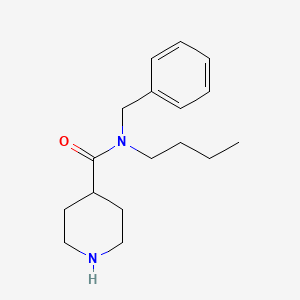
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)
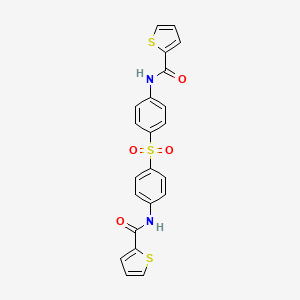
![N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12452881.png)
![3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12452888.png)
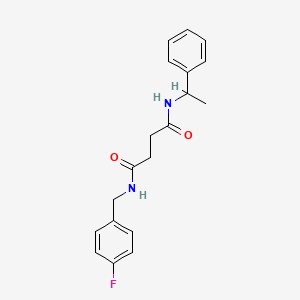


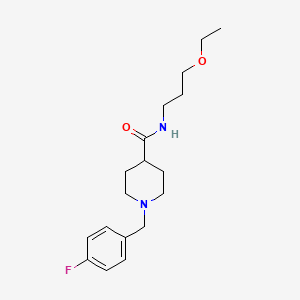
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)
